molecular formula C13H13N3O3 B2788443 ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate CAS No. 2095410-19-6

ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2788443
CAS No.: 2095410-19-6
M. Wt: 259.265
InChI Key: SKYZBLLSMFUPRA-UHFFFAOYSA-N
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Description

ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound that features a pyrazole ring substituted with a formyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common route starts with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The pyridine ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives . The formyl group can be introduced through a Vilsmeier-Haack reaction, which uses a formylating agent like DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Ethyl 2-(4-carboxy-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate.

    Reduction: Ethyl 2-(4-hydroxymethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

    Methyl 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The combination of a formyl group, a pyridine ring, and a pyrazole ring in this specific arrangement provides a distinct set of chemical and biological properties that can be exploited in various applications .

Properties

IUPAC Name

ethyl 2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-12(18)8-16-7-11(9-17)13(15-16)10-4-3-5-14-6-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYZBLLSMFUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C2=CN=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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